molecular formula C9H19NO2 B1429686 Ethyl 2-(propylamino)butanoate CAS No. 90726-88-8

Ethyl 2-(propylamino)butanoate

Cat. No. B1429686
CAS RN: 90726-88-8
M. Wt: 173.25 g/mol
InChI Key: XOKVXRFFHLNRER-UHFFFAOYSA-N
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Description

Ethyl 2-(propylamino)butanoate is an organic compound . It is also known as ethyl 2-(propylamino)butanoate hydrochloride . The IUPAC name of this compound is ethyl 2-(propylamino)butanoate hydrochloride . It has a molecular weight of 209.72 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(propylamino)butanoate is 1S/C9H19NO2.ClH/c1-4-7-10-8 (5-2)9 (11)12-6-3;/h8,10H,4-7H2,1-3H3;1H . This indicates that the compound contains 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .


Chemical Reactions Analysis

Esters like Ethyl 2-(propylamino)butanoate undergo several types of reactions. One such reaction is hydrolysis, which is the process of splitting the ester with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .


Physical And Chemical Properties Analysis

Ethyl 2-(propylamino)butanoate is a powder . The storage temperature is room temperature .

Safety And Hazards

Ethyl 2-(propylamino)butanoate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-(propylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7-10-8(5-2)9(11)12-6-3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKVXRFFHLNRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(propylamino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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